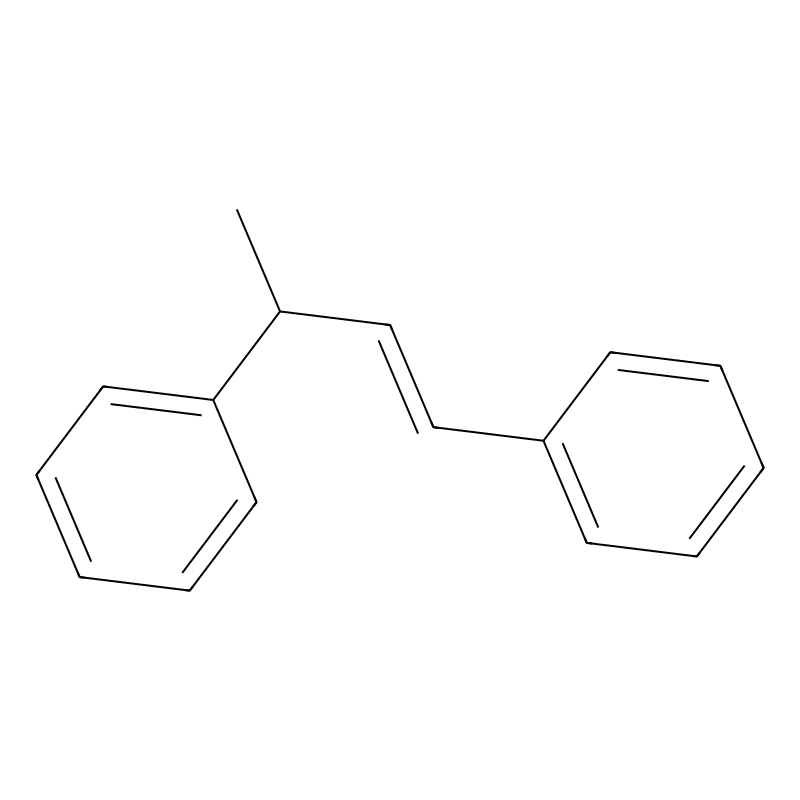Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 and a molecular weight of approximately 208.2982 g/mol. This compound features a structure that consists of two benzene rings connected by a 3-methyl-1-propene-1,3-diyl group, which contributes to its unique properties and reactivity. It is also known by several other names, including 1-butene, 1,3-diphenyl- and 1,3-diphenylbutene-1 .
- Electrophilic Aromatic Substitution: The presence of the electron-rich alkene can enhance reactivity towards electrophiles.
- Hydrogenation: The double bond in the propene moiety can be hydrogenated to form a saturated compound.
- Polymerization: Under certain conditions, this compound may participate in polymerization reactions due to the availability of multiple double bonds.
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- can be synthesized through several methods:
- Alkylation Reactions: Using Friedel-Crafts alkylation to attach the propene group to benzene rings.
- Diels-Alder Reactions: This method can be employed to form the compound from diene and dienophile precursors.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the biphenyl structure.
This compound has potential applications in various fields:
- Material Science: As a precursor for synthesizing polymers and advanced materials.
- Organic Synthesis: It can serve as an intermediate in the synthesis of complex organic molecules.
- Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Research into the interactions of Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- with other molecules is essential for understanding its reactivity and potential applications. Studies often focus on:
- Solvent Interactions: Examining how different solvents affect its stability and reactivity.
- Biomolecular Interactions: Investigating how this compound interacts with biological macromolecules like proteins and nucleic acids.
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Diphenylpropane | C18H18 | Saturated hydrocarbon without double bonds |
| Styrene | C8H8 | Contains a vinyl group; widely used in plastics |
| 4-Methylstyrene | C9H10 | A derivative of styrene with added methyl group |
| 1-Bromo-2-methylpropene | C4H7Br | Halogenated version affecting reactivity |
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-'s unique combination of aromaticity and alkene functionality sets it apart from these compounds. Its dual benzene rings provide stability while allowing for reactivity through the propene moiety.








